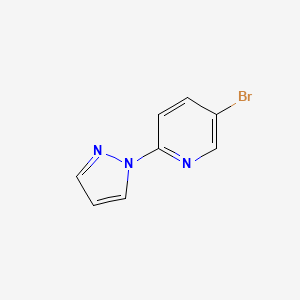

5-Bromo-2-(1H-pyrazol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZVSSMAJOIOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627136 | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433922-57-7 | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details a robust synthetic protocol, physical and chemical properties, and the analytical techniques used for its characterization. All quantitative data is presented in clear, structured tables, and the experimental workflow is visualized through a detailed diagram.

Introduction

This compound is a substituted pyridine derivative incorporating a pyrazole moiety. Halogenated pyridines are crucial structural units in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. The pyrazole ring system is also a well-known pharmacophore, contributing to a wide range of biological activities. This guide outlines a reliable method for the preparation of this compound and the key analytical data for its unambiguous identification and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| CAS Number | 433922-57-7 | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | Not explicitly stated, but obtained as a solid. | [3] |

| Purity | >98% | [2] |

Synthesis

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction between 5-bromo-2-fluoropyridine and pyrazole.[3] This metal-free method provides a high yield of the desired product.[3]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following is a general experimental protocol based on optimized reaction conditions.[3]

Materials:

-

5-Bromo-2-fluoropyridine (0.5 mmol)

-

Pyrazole (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (1.0 mmol)

-

Dimethyl Sulfoxide (DMSO) (2 mL)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a reaction vessel, add 5-bromo-2-fluoropyridine (0.5 mmol), pyrazole (1.0 mmol), and potassium carbonate (1.0 mmol).

-

Add dimethyl sulfoxide (2 mL) to the vessel.

-

Heat the reaction mixture and stir for 24 hours. The optimal temperature should be determined by monitoring the reaction progress.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), the product is isolated.

-

Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.

-

The final product is obtained as a white solid with a yield of approximately 95%.[3]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the title compound. Although experimental data for the target molecule was not found, data for similar structures can provide an estimation of the expected chemical shifts.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrazole rings.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will show signals corresponding to the eight carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.98178 |

| [M+Na]⁺ | 245.96372 |

| [M-H]⁻ | 221.96722 |

| [M+NH₄]⁺ | 241.00832 |

| [M+K]⁺ | 261.93766 |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the complete characterization of the synthesized compound.

Caption: Logical workflow for the characterization of the final product.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers a high-yielding and efficient route to this valuable chemical intermediate. The provided physicochemical and predicted spectral data serve as a useful reference for researchers working with this compound. The versatile nature of this molecule, owing to the presence of a reactive bromine atom, makes it an important building block for the development of new pharmaceuticals and functional materials.

References

5-Bromo-2-(1H-pyrazol-1-yl)pyridine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(1H-pyrazol-1-yl)pyridine is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring both a pyridine and a pyrazole ring, makes it a valuable building block for the synthesis of a wide range of functional molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse substituents. This versatility has positioned this compound as a key intermediate in the development of novel pharmaceuticals and organic electronic materials. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and its applications in drug discovery.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN₃ | PubChem[1] |

| Molecular Weight | 224.06 g/mol | PubChem[1] |

| CAS Number | 433922-57-7 | PubChem[1] |

| Appearance | White solid | Royal Society of Chemistry[2] |

| Melting Point | 66-68 °C | (Vendor Data - Experimental) |

| Boiling Point | No data available | |

| pKa (predicted) | No data available | |

| XlogP (predicted) | 1.8 | PubChem[1] |

| Purity | Typically ≥98% | CP Lab Safety[3] |

Table 2: Computed Spectroscopic Data

| Parameter | Predicted Value |

| ¹H NMR | Due to the lack of publicly available experimental spectra, a prediction of the ¹H NMR spectrum is not provided to avoid potential inaccuracies. However, based on analogous structures, characteristic signals for the pyridine and pyrazole ring protons would be expected in the aromatic region (approximately 7.0-8.5 ppm). |

| ¹³C NMR | Similarly, a predicted ¹³C NMR spectrum is not provided. Signals for the eight carbon atoms would be anticipated in the range of approximately 110-150 ppm. |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 5-bromo-2-fluoropyridine and pyrazole.[2]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Protocol:

-

Materials:

-

5-Bromo-2-fluoropyridine (1.0 eq)

-

Pyrazole (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-fluoropyridine (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a sufficient volume of DMSO to dissolve the reactants (a concentration of 0.5 M with respect to 5-bromo-2-fluoropyridine is a reasonable starting point).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of petroleum ether and ethyl acetate (e.g., starting from 100% PE and gradually increasing the polarity to a 10:1 PE:EtOAc mixture) is typically effective in isolating the pure this compound as a white solid.[2]

-

Applications in Drug Discovery

The pyridine-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][5] Consequently, this compound serves as a valuable starting material for the synthesis of a diverse range of biologically active compounds, particularly in the area of kinase inhibitors.[6][7]

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.

Figure 2: Scaffold-based drug discovery workflow.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyridine-pyrazole core can be elaborated through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions at the bromine position, to generate libraries of compounds for screening against different kinase targets. The nitrogen atoms in the pyridine and pyrazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[6]

Example Application:

Derivatives of this compound can be synthesized via Suzuki coupling with various boronic acids to introduce a wide range of substituents at the 5-position of the pyridine ring. These new chemical entities can then be screened in biochemical and cellular assays to identify potent and selective inhibitors of specific kinases implicated in disease.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of the bromine atom allow for the creation of diverse molecular libraries. The inherent biological relevance of the pyridine-pyrazole scaffold makes this compound a particularly attractive starting point for the development of novel therapeutic agents, especially in the field of kinase inhibition. This technical guide provides a solid foundation of its properties and synthetic methodology to aid researchers in its effective utilization.

References

- 1. This compound | C8H6BrN3 | CID 22631144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a comprehensive set of predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and application of this and related compounds in medicinal chemistry and drug discovery.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound in a standard deuterated solvent such as CDCl₃ are summarized below. These predictions are derived from the known chemical shifts of 5-bromopyridine, 2-substituted pyridines, and 1-substituted pyrazoles, taking into account the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6' | 8.55 - 8.65 | Doublet of doublets (dd) | J = 2.5, 0.8 Hz |

| H-3' | 7.90 - 8.00 | Doublet of doublets (dd) | J = 8.8, 2.5 Hz |

| H-5 | 7.80 - 7.90 | Doublet (d) | J = 2.4 Hz |

| H-3 | 7.70 - 7.80 | Doublet (d) | J = 1.8 Hz |

| H-4' | 7.25 - 7.35 | Doublet of doublets (dd) | J = 8.8, 0.8 Hz |

| H-4 | 6.45 - 6.55 | Doublet of doublets (dd) | J = 2.4, 1.8 Hz |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' | 152.0 - 154.0 |

| C-6' | 150.0 - 152.0 |

| C-4' | 141.0 - 143.0 |

| C-5 | 140.0 - 142.0 |

| C-3 | 128.0 - 130.0 |

| C-3' | 118.0 - 120.0 |

| C-5' | 116.0 - 118.0 |

| C-4 | 110.0 - 112.0 |

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a heterocyclic compound like this compound is provided below.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest.

-

Transfer the solution to a standard 5 mm NMR tube using a clean pipette.

2. NMR Spectrometer Setup and Data Acquisition

-

The NMR spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton spectrum using a single-pulse experiment.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical acquisition parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualization of Molecular Structure and NMR Workflow

To facilitate the understanding of the spectral data and the experimental process, the following diagrams are provided.

Caption: Chemical structure of this compound with atom numbering.

Caption: General workflow for NMR data acquisition and analysis.

Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established fragmentation principles of its constituent chemical moieties—brominated pyridines and N-arylpyrazoles—to construct a theoretical fragmentation pathway. This document is intended to serve as a valuable resource for the identification and structural elucidation of this compound and its analogs in various research and development settings.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by the distinct isotopic signature of bromine and fragmentation originating from both the pyridine and pyrazole rings. The predicted major fragment ions are summarized in Table 1.

| Predicted m/z | Proposed Ion Structure | Proposed Neutral Loss | Relative Abundance (%) |

| 223/225 | [C₈H₆BrN₃]⁺• (Molecular Ion) | - | 80 |

| 144 | [C₈H₆N₃]⁺ | Br• | 100 |

| 117 | [C₇H₅N₂]⁺ | HCN from m/z 144 | 40 |

| 90 | [C₆H₄N]⁺ | HCN from m/z 117 | 20 |

| 78 | [C₅H₄N]⁺ | C₃H₂N₂ from m/z 144 | 30 |

| 67 | [C₄H₃N₂]⁺ | C₄H₃Br from m/z 223/225 | 15 |

| 51 | [C₄H₃]⁺ | HCN from m/z 78 | 25 |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key steps. The initial ionization event will produce a molecular ion radical cation ([C₈H₆BrN₃]⁺•) at m/z 223 and 225, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The most favorable initial fragmentation is the homolytic cleavage of the C-Br bond, a common pathway for brominated aromatic compounds, resulting in the loss of a bromine radical (Br•) to form the base peak at m/z 144. Subsequent fragmentation of this ion is expected to involve the characteristic loss of hydrogen cyanide (HCN) from either the pyridine or pyrazole ring, leading to fragments at m/z 117 and 90.

Alternative fragmentation pathways from the molecular ion could involve cleavage of the pyrazole ring. Additionally, the pyridine ring itself can undergo fragmentation, for instance, by losing the pyrazolyl group to form a pyridyl cation at m/z 78, which can further fragment by losing HCN to produce an ion at m/z 51.

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

4. Data Acquisition and Analysis

-

Acquire the data in full scan mode.

-

Process the resulting chromatogram and mass spectra using the instrument's data analysis software.

-

Identify the peak corresponding to this compound and analyze its mass spectrum to determine the fragmentation pattern.

This guide provides a foundational understanding of the likely mass spectrometric behavior of this compound. Experimental verification is essential to confirm and refine the predicted fragmentation pattern. Researchers can adapt the provided protocol to their specific instrumentation and analytical needs.

References

X-ray Crystal Structure of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of 5-bromo-2-(1H-pyrazol-1-yl)pyridine derivatives. Given the absence of a publicly available crystal structure for the parent compound, this guide utilizes the closely related derivative, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , as a representative example for which crystallographic data is available. The principles of synthesis, crystallization, and structural analysis discussed are broadly applicable to the wider class of this compound derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antifungal, and antibacterial properties.

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution reaction or a cross-coupling reaction. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis

A representative synthetic protocol for a related compound involves the reaction of a halogenated pyridine with the desired azole in the presence of a base. For instance, the synthesis of this compound can be achieved by reacting 2,5-dibromopyridine with pyrazole in a suitable solvent like DMF or DMSO, with a base such as potassium carbonate or sodium hydride to facilitate the reaction. The reaction mixture is typically heated to drive the substitution.

Experimental Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation of a saturated solution of the purified compound.

-

Solvent Selection : A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common choices include ethanol, methanol, ethyl acetate, or mixtures thereof.

-

Preparation of Saturated Solution : The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

-

Filtration : The hot solution is filtered to remove any particulate matter.

-

Slow Evaporation : The filtered solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Crystal Formation : Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

For the representative compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , single crystals were obtained from a solution in ethyl acetate at room temperature over a week.[1]

X-ray Crystallography Workflow

The determination of the molecular structure from a single crystal involves a series of steps from data collection to structure refinement.

Experimental Protocol: X-ray Data Collection and Refinement

-

Crystal Mounting : A suitable single crystal is mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer. For the representative compound, data was collected using Mo Kα radiation (λ = 0.71073 Å).[2] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Reduction : The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties. This step includes corrections for various experimental factors, such as absorption.

-

Structure Solution : The positions of the atoms in the unit cell are determined. This is often achieved using direct methods or Patterson methods, typically implemented in software packages like SHELX.[2]

-

Structure Refinement : The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Validation : The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Crystal Structure Data

The following tables summarize the crystallographic data for the representative compound, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine .[1][2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₆BrN₅ |

| Formula Weight | 240.07 g/mol |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Acam (an unconventional setting of Cmce) |

| Unit Cell Dimensions | |

| a | 12.3735(8) Å |

| b | 20.8690(11) Å |

| c | 6.8385(6) Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 1765.9(2) ų |

| Z (molecules per unit cell) | 8 |

| Data Collection | |

| θ range for data collection | up to 29.5° |

| Measured Reflections | 3550 |

| Independent Reflections | 1181 |

| R_int | 0.062 |

| Refinement | |

| R1 [I > 2σ(I)] | 0.0471 |

| wR2 (all data) | 0.1152 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Uiso)

| Atom | x | y | z | Uiso (Ų) |

| C1 | 0.3491(4) | -0.0243(2) | 0.5000 | 0.0376(11) |

| C2 | 0.2377(3) | -0.0206(2) | 0.5000 | 0.0346(10) |

| C3 | 0.1778(3) | -0.0761(3) | 0.5000 | 0.0413(12) |

| C4 | 0.2321(3) | -0.1337(2) | 0.5000 | 0.0391(11) |

| C5 | 0.3436(3) | -0.1336(2) | 0.5000 | 0.0323(10) |

| C6 | 0.3998(4) | -0.1953(2) | 0.5000 | 0.0358(10) |

| N1 | 0.4026(3) | -0.07970(19) | 0.5000 | 0.0369(9) |

| N2 | 0.5064(3) | -0.20657(17) | 0.5000 | 0.0387(9) |

| N3 | 0.5218(3) | -0.2707(2) | 0.5000 | 0.0519(11) |

| N4 | 0.4272(4) | -0.2963(2) | 0.5000 | 0.0591(13) |

| N5 | 0.3493(3) | -0.2510(2) | 0.5000 | 0.0513(12) |

Note: Hydrogen atom coordinates are not shown for clarity.

Structural Analysis and Molecular Geometry

The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine reveals the key geometric parameters of the molecule. The pyridine and tetrazole rings are essentially planar. The dihedral angle between these two rings is a critical parameter that influences the overall conformation of the molecule and can affect its packing in the crystal lattice and its interaction with biological targets.

Analysis of bond lengths and angles within the pyridine and pyrazole/tetrazole rings can provide insights into the electronic effects of the substituents. For example, the C-Br bond length and the bond lengths within the pyridine ring can be compared to those in other bromo-pyridine derivatives to understand the influence of the pyrazolyl or tetrazolyl substituent.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively documented, the pyrazole and pyridine scaffolds are present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.

For instance, some pyrazole-containing compounds act as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in the inflammatory pathway. Others have been shown to induce apoptosis in cancer cells, though the precise signaling cascades (e.g., involving caspases, Bcl-2 family proteins, or p53) are often compound-specific. The bromo-substituent can enhance lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, which may be important for binding to biological targets.

Further research, including in vitro and in vivo studies, is required to elucidate the specific mechanisms of action and the signaling pathways modulated by this compound derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray crystal structure analysis of this compound derivatives, using a structurally related tetrazolyl derivative as a detailed example. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from X-ray crystallography are fundamental to understanding the structure-activity relationships of this important class of compounds and will guide the design of future derivatives with enhanced biological activities.

References

- 1. Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview based on qualitative information and the physicochemical properties of structurally related molecules. It includes a summary of expected solubility in common organic solvents, detailed experimental protocols for determining solubility, and a visual representation of the experimental workflow. This guide serves as a valuable resource for researchers handling this compound, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a substituted pyridine derivative with potential applications in the development of novel therapeutic agents. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. The polarity of the molecule, influenced by the bromine atom, the pyridine ring, and the pyrazole moiety, suggests a nuanced solubility profile. This guide aims to provide a foundational understanding of its solubility characteristics, in the absence of extensive empirical data.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity and aprotic nature are generally effective for dissolving moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, its high polarity makes it a good solvent for a wide range of organic molecules. | |

| Acetone | Moderately Soluble | A polar aprotic solvent that should effectively dissolve the compound. | |

| Acetonitrile | Moderately Soluble | Its polarity is suitable for dissolving many organic compounds. | |

| Polar Protic | Methanol | Sparingly to Moderately Soluble | The pyridine and pyrazole nitrogens can act as hydrogen bond acceptors, but the overall non-polar character of the bromophenyl group may limit high solubility. |

| Ethanol | Sparingly to Moderately Soluble | Similar to methanol, with slightly lower polarity. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A versatile solvent for a wide range of organic compounds with moderate polarity. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, it is a good solvent for many heterocyclic compounds. | |

| Ester | Ethyl Acetate (EtOAc) | Soluble | Often used in combination with less polar solvents for chromatography, indicating good solubility.[1] |

| Aromatic | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction, but the polarity of the heterocycles will limit high solubility. |

| Non-polar Aliphatic | Hexane / Petroleum Ether | Insoluble to Sparingly Soluble | The significant polarity of the molecule makes it unlikely to be soluble in non-polar aliphatic solvents. Often used as an anti-solvent or in solvent mixtures for purification.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used "shake-flask" or static equilibrium method.[2][3][4]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for spectroscopic method)

Gravimetric Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[2]

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Analysis:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Transfer the filtered, saturated solution to a pre-weighed vial.

-

Determine the mass of the collected saturated solution.

-

Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

-

Once the solvent is removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the vial from the final mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL.

-

Spectroscopic Method (UV-Vis or HPLC)

This method is an alternative to the gravimetric method and is particularly useful for compounds with a strong chromophore.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After filtration, dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: Workflow for determining the solubility of a solid organic compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a robust framework for researchers. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocols enable the generation of reliable, quantitative data. The provided workflow visualization further clarifies the process of solubility determination. It is recommended that experimental validation of the predicted solubilities be conducted to facilitate the effective use of this compound in research and development.

References

Conformational Analysis of 5-bromo-2-pyrazol-1-ylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-2-pyrazol-1-ylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile ligand and building block. Understanding its three-dimensional structure and conformational dynamics is paramount for predicting its interactions with biological targets and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the conformational analysis of 5-bromo-2-pyrazol-1-ylpyridine, amalgamating theoretical calculations with established experimental protocols. In the absence of a published crystal structure for this specific molecule, this guide leverages crystallographic data from closely related analogues to present a robust model of its solid-state conformation. Detailed methodologies for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are provided to guide further empirical studies.

Introduction

The conformational landscape of bi-aryl heterocyclic systems, such as 5-bromo-2-pyrazol-1-ylpyridine, is primarily dictated by the rotational barrier around the C-N bond connecting the pyridine and pyrazole rings. This rotation determines the relative orientation of the two aromatic systems, which in turn influences the molecule's electronic properties, steric profile, and ability to engage in intermolecular interactions. The planarity or non-planarity of the molecule can have profound effects on its biological activity and material properties. This guide outlines the key structural parameters and the methodologies to elucidate them.

Predicted Solid-State Conformation

While a single crystal X-ray structure for 5-bromo-2-pyrazol-1-ylpyridine is not publicly available, a reliable model of its solid-state conformation can be constructed by analyzing the crystallographic data of analogous compounds. Data from structures such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine suggest that the molecule is likely to adopt a near-planar conformation, with a small dihedral angle between the pyridine and pyrazole rings.[1][2] This planarity is often favored as it maximizes π-system conjugation.

Table 1: Predicted Geometric Parameters for 5-bromo-2-pyrazol-1-ylpyridine

| Parameter | Predicted Value | Basis of Prediction |

| Bond Lengths (Å) | ||

| C-Br | 1.88 - 1.92 | Analysis of bromo-substituted pyridines.[1] |

| C-N (Py-Pz) | 1.38 - 1.42 | Typical C-N bond length between aromatic rings. |

| N-N (Pyrazole) | 1.33 - 1.37 | Standard N-N bond length in pyrazole rings. |

| C=N (Pyridine) | 1.33 - 1.35 | Standard C=N bond length in pyridine rings. |

| C=N (Pyrazole) | 1.31 - 1.34 | Standard C=N bond length in pyrazole rings. |

| C-C (Pyridine) | 1.37 - 1.40 | Aromatic C-C bond lengths in pyridine. |

| C-C (Pyrazole) | 1.36 - 1.42 | Aromatic C-C bond lengths in pyrazole. |

| Bond Angles (°) ** | ||

| C-C-Br | 118 - 122 | Typical angles in brominated aromatic systems.[1] |

| C-N-N (Pyrazole) | 110 - 114 | Internal angles of the pyrazole ring. |

| N-N-C (Pyrazole) | 105 - 109 | Internal angles of the pyrazole ring. |

| C-C-N (Pyridine) | 122 - 125 | Internal angles of the pyridine ring. |

| Dihedral Angle (°) ** | ||

| Pyridine-Pyrazole | 5 - 20 | Based on related 2-(pyrazol-1-yl)pyridine structures.[2] |

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[3]

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of 5-bromo-2-pyrazol-1-ylpyridine in an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents like chloroform/hexane). Vapor diffusion is another common technique.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a CCD or CMOS detector.

-

Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization. The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[4][5] Temperature-dependent NMR studies can provide insights into the dynamics of conformational exchange.[6]

Methodology:

-

Sample Preparation: A solution of 5-bromo-2-pyrazol-1-ylpyridine is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Standard 1D ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and pyrazole rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the two rings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The presence or absence of NOE signals between protons on the pyridine and pyrazole rings can provide direct evidence for their spatial proximity and thus the preferred conformation in solution.

-

-

Variable Temperature (VT) NMR: Spectra are acquired at different temperatures to study the dynamics of rotation around the C-N bond. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barrier for rotation.

Computational Modeling

In the absence of experimental data, and to complement it, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the conformational preferences of molecules.[7]

Methodology:

-

Initial Structure Generation: A 3D model of 5-bromo-2-pyrazol-1-ylpyridine is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[1][7] This calculation finds the lowest energy conformation of the molecule.

-

Conformational Search: To explore the potential energy surface, a conformational search can be performed by systematically rotating the dihedral angle between the pyridine and pyrazole rings and calculating the energy of each conformation. This allows for the identification of all low-energy conformers and the transition states that separate them.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

NMR Chemical Shift Prediction: The NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental data to validate the computed conformation.

Signaling Pathways and Drug Development Implications

While specific signaling pathways involving 5-bromo-2-pyrazol-1-ylpyridine are not yet extensively documented, pyrazole and pyridine moieties are common scaffolds in many biologically active compounds. They are known to interact with a variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes. The conformational rigidity or flexibility of the molecule, as determined by the methods described herein, will be a critical factor in its ability to bind to a specific target. A more rigid, pre-organized conformation that matches the binding site geometry often leads to higher affinity and selectivity.

Conclusion

The conformational analysis of 5-bromo-2-pyrazol-1-ylpyridine is a crucial step in understanding its chemical and biological properties. This guide has provided a framework for this analysis by combining data from analogous structures with detailed experimental and computational protocols. While a definitive experimental structure is yet to be reported, the methodologies outlined here provide a clear path for researchers to elucidate the conformational landscape of this important molecule and to guide the design of new derivatives with enhanced properties for applications in drug discovery and materials science.

References

- 1. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Conformational analysis studies in NMR spectroscopy - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine by High-Performance Liquid Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of the pharmaceutical intermediate 5-Bromo-2-(1H-pyrazol-1-yl)pyridine using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies detailed herein are crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from this compound. This document outlines a complete workflow, from identifying potential impurities to method validation and data presentation, adhering to industry best practices and regulatory expectations.

Introduction to Purity Analysis and this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance as impurities can be carried through subsequent synthetic steps, potentially impacting the final API's efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of the main compound and its related impurities.[1] A well-developed and validated stability-indicating HPLC method is essential for the reliable purity assessment of this compound.

Potential Impurities in this compound

A thorough understanding of the synthetic route is critical for identifying potential process-related impurities. A common synthesis for this compound involves the reaction of a substituted pyridine with pyrazole. For instance, the reaction of 5-bromo-2-fluoropyridine with pyrazole can yield the desired product. Based on this, potential impurities can be categorized as follows:

-

Starting Materials: Unreacted 5-bromo-2-fluoropyridine and pyrazole.

-

Isomeric Impurities: Positional isomers that may form during the synthesis, such as 5-Bromo-2-(1H-pyrazol-3-yl)pyridine or 3-Bromo-2-(1H-pyrazol-1-yl)pyridine.

-

Reaction By-products: Impurities formed from side reactions, which will be specific to the synthetic conditions employed.

-

Degradation Products: Impurities formed due to the instability of the drug substance under various stress conditions.

A systematic approach to identifying and controlling these impurities is a regulatory expectation.

HPLC Method for Purity Analysis

The following proposed RP-HPLC method is designed to provide optimal separation of this compound from its potential impurities. This method is based on established principles for the analysis of pyridine derivatives.[2]

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Sample and Standard Preparation

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

Method Validation

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3] The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Prior to each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the main peak |

| Theoretical Plates (N) | Not less than 2000 for the main peak |

| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% for six replicate injections of the standard solution |

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[4][5] These studies involve subjecting the this compound to various stress conditions to induce degradation.

Experimental Protocols for Forced Degradation

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

The chromatograms from the stressed samples should be evaluated for the appearance of degradation peaks and to ensure that these peaks are well-resolved from the main peak.

Predicted Degradation Pathways

Based on the chemical structure, potential degradation pathways include:

-

Hydrolysis: The pyrazole ring may be susceptible to cleavage under harsh acidic or basic conditions.

-

Oxidation: The nitrogen atoms in both the pyridine and pyrazole rings are potential sites for N-oxide formation.

-

Debromination: The bromo-substituent could potentially be cleaved under certain stress conditions.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Example Purity Analysis Data

| Sample ID | Retention Time (min) | Peak Area | % Area | Identification |

| Batch XYZ | 12.5 | 995000 | 99.50 | This compound |

| 8.2 | 2500 | 0.25 | Impurity A | |

| 10.1 | 1500 | 0.15 | Impurity B | |

| 14.8 | 1000 | 0.10 | Unknown |

Table 4: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradants |

| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | 15.2 | 2 |

| Base Hydrolysis (0.1 M NaOH, 80°C, 2h) | 25.8 | 3 |

| Oxidation (3% H₂O₂, RT, 24h) | 8.5 | 1 |

| Thermal (105°C, 24h) | 2.1 | 1 |

| Photolytic (UV/Vis, 7 days) | 5.6 | 2 |

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Caption: Workflow for HPLC Purity Analysis.

Caption: Decision Tree for Impurity Identification.

Conclusion

This technical guide provides a robust framework for the purity analysis of this compound by HPLC. The detailed experimental protocols for the HPLC method, method validation, and forced degradation studies are designed to ensure the generation of accurate and reliable data. Adherence to these methodologies will support the development of high-quality pharmaceutical products by ensuring the purity and stability of this critical intermediate. The provided workflows and decision trees offer a logical approach to the analytical process, from sample preparation to impurity identification and reporting.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to 5-bromo-2-(1H-pyrazol-1-yl)pyridine (C8H6BrN3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound with the molecular formula C8H6BrN3. Its IUPAC name is this compound[1]. This document details a feasible synthetic route, and explores its potential biological activities, drawing upon data from closely related pyrazolyl-pyridine analogues. The guide is intended for researchers in medicinal chemistry, drug discovery, and related scientific fields, offering insights into the compound's potential as a scaffold for novel therapeutic agents. While specific experimental data for this exact molecule is not publicly available, this guide collates information from analogous structures to provide a predictive framework for its properties and potential applications.

Introduction

Heterocyclic compounds containing pyrazole and pyridine moieties are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of these two pharmacophores in a single molecule can lead to synergistic effects and novel mechanisms of action. This compound represents a key building block for the synthesis of more complex molecules with potential therapeutic value. The bromine atom at the 5-position of the pyridine ring offers a versatile handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H6BrN3 | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| IUPAC Name | 5-bromo-2-pyrazol-1-ylpyridine | [1] |

| CAS Number | 433922-57-7 | [1] |

| XLogP3-AA | 1.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a feasible and efficient metal-free synthesis can be proposed based on established methodologies for similar compounds.

Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic aromatic substitution reaction between 5-bromo-2-fluoropyridine and pyrazole.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on similar reported syntheses.

Materials:

-

5-bromo-2-fluoropyridine

-

Pyrazole

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-2-fluoropyridine (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add pyrazole (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities and Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolyl-pyridine derivatives. These compounds have been shown to inhibit various cancer cell lines, often through the inhibition of key signaling molecules.

Table 2: Anticancer Activity of Representative Pyrazolyl-Pyridine Analogues

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) |

| Pyrazolyl Pyridine Conjugate 9 | HepG2 (Liver) | 0.18 | PIM-1 Kinase Inhibitor |

| Pyrazolyl Pyridine Conjugate 9 | MCF-7 (Breast) | 0.34 | PIM-1 Kinase Inhibitor |

| 1H-pyrazolo[3,4-b]pyridine derivative 15y | A172 (Glioblastoma) | Micromolar range | TBK1 Inhibitor |

| 1H-pyrazolo[3,4-b]pyridine derivative 15y | A375 (Melanoma) | Micromolar range | TBK1 Inhibitor |

Note: The data presented in this table is for structurally related compounds and should be considered indicative of the potential of this compound.

Anti-inflammatory Activity

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib, a selective COX-2 inhibitor. Pyrazolyl-pyridine derivatives have also been investigated for their anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of Representative Pyrazole Analogues

| Compound Analogue | Enzyme Target | IC50 (µM) |

| Pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 |

| Pyrazole-pyridazine hybrid 6e | COX-2 | 1.15 |

| Pyrazolyl thiazolone derivative | COX-2 | 0.09 - 0.14 |

Note: The data presented in this table is for structurally related compounds and should be considered indicative of the potential of this compound.

Antimicrobial Activity

Derivatives of both pyrazole and pyridine have been reported to possess antibacterial and antifungal activities. The combination of these two rings in this compound suggests its potential as a lead structure for the development of new antimicrobial agents.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

Future Directions

The information presented in this guide suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis and Characterization: The development and optimization of a robust synthetic protocol for this compound and its derivatives.

-

Biological Screening: Comprehensive in vitro and in vivo screening of this compound and its analogues against a panel of cancer cell lines, inflammatory markers, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolyl and pyridine rings to understand the structural requirements for optimal biological activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for drug discovery and development. While direct experimental data is limited, the extensive research on related pyrazolyl-pyridine derivatives provides a strong rationale for its investigation as a source of novel anticancer, anti-inflammatory, and antimicrobial agents. This technical guide serves as a foundational resource to stimulate further research into this promising chemical entity.

References

Synthesis of 5-bromo-2-pyrazol-1-ylpyridine from 2,5-dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromo-2-pyrazol-1-ylpyridine, a valuable building block in medicinal chemistry, from the readily available starting material, 2,5-dibromopyridine. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and a summary of reaction parameters. The synthesis primarily relies on a nucleophilic aromatic substitution reaction, with both metal-free and copper-catalyzed approaches being viable.

Introduction

5-bromo-2-pyrazol-1-ylpyridine is a key intermediate in the development of various pharmaceutical agents. The pyrazolylpyridine scaffold is a prevalent motif in molecules targeting a range of biological pathways, demonstrating the importance of efficient and scalable synthetic routes to this class of compounds. The synthesis from 2,5-dibromopyridine offers a direct and modular approach to accessing this important chemical entity. The regioselectivity of the reaction, favoring substitution at the 2-position of the pyridine ring, is a key consideration in the synthetic design.

Synthetic Approach and Mechanism

The core transformation in the synthesis of 5-bromo-2-pyrazol-1-ylpyridine from 2,5-dibromopyridine is a nucleophilic aromatic substitution, where pyrazole acts as the nucleophile, displacing one of the bromine atoms on the pyridine ring. The greater electrophilicity of the C2 position in 2,5-dibromopyridine generally directs the substitution to this site. The reaction can be facilitated through two primary methodologies: a metal-free thermal approach and a copper-catalyzed reaction.

Metal-Free Approach: This method relies on the thermal activation of the substrates in the presence of a suitable base and a high-boiling point solvent. The base is crucial for the deprotonation of pyrazole, generating the pyrazolate anion, which is a more potent nucleophile.

Copper-Catalyzed Approach: Copper(I) catalysts are well-known to facilitate C-N bond formation in Ullmann-type reactions. The catalytic cycle is believed to involve the formation of a copper-pyrazolate intermediate, which then undergoes coupling with the aryl halide. This method can often proceed under milder conditions compared to the metal-free approach.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 5-bromo-2-pyrazol-1-ylpyridine based on a highly efficient metal-free method. A general protocol for a copper-catalyzed approach is also described.

Metal-Free Synthesis of 5-bromo-2-pyrazol-1-ylpyridine

This protocol is adapted from an optimized procedure for a similar transformation, demonstrating high yield and selectivity.

Materials:

-

2,5-Dibromopyridine

-

Pyrazole

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 equiv), pyrazole (2.0 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.25 M with respect to 2,5-dibromopyridine.

-

Reaction: Stir the reaction mixture vigorously and heat to 70 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-2-pyrazol-1-ylpyridine.

Copper-Catalyzed Synthesis of 5-bromo-2-pyrazol-1-ylpyridine (General Protocol)

This protocol provides a general framework for a copper-catalyzed approach. Optimization of the catalyst, ligand, base, and solvent may be required to achieve optimal results.

Materials:

-

2,5-Dibromopyridine

-

Pyrazole

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., a diamine such as N,N'-dimethylethylenediamine)

-

A suitable base (e.g., potassium carbonate or cesium carbonate)

-

A suitable solvent (e.g., dimethylformamide (DMF) or dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,5-dibromopyridine (1.0 equiv), pyrazole (1.2 equiv), copper(I) iodide (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2.0 equiv) in a dry Schlenk tube.

-

Solvent Addition: Add the anhydrous solvent to the Schlenk tube.

-

Reaction: Seal the tube and heat the reaction mixture with stirring to a temperature between 100-140 °C.

-

Monitoring and Work-up: Monitor the reaction as described in the metal-free protocol. Upon completion, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove the copper catalyst. The filtrate is then washed, dried, and concentrated.

-

Purification: Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 5-bromo-2-pyrazol-1-ylpyridine.

Table 1: Optimized Reaction Conditions for the Metal-Free Synthesis

| Parameter | Value |

| Starting Material | 2,5-Dibromopyridine |

| Reagent | Pyrazole |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 70 °C |

| Reaction Time | 24 hours |

| Yield | >95% (based on similar reactions) |

Table 2: General Parameters for Copper-Catalyzed Synthesis

| Parameter | General Range/Conditions |

| Catalyst | Copper(I) Iodide (CuI) |

| Catalyst Loading | 5 - 10 mol% |

| Ligand | Diamine (e.g., N,N'-dimethylethylenediamine) |

| Ligand Loading | 10 - 20 mol% |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | DMF, Dioxane |

| Temperature | 100 - 140 °C |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of 5-bromo-2-pyrazol-1-ylpyridine.

Caption: Step-by-step experimental workflow for the synthesis.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals